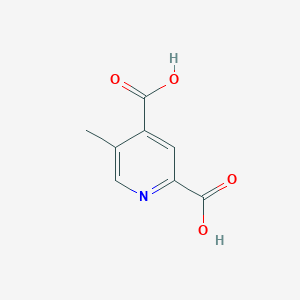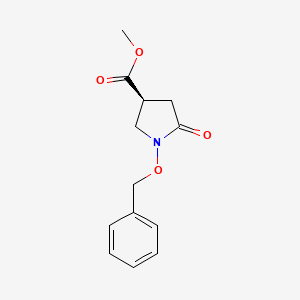
2-Chloro-4-fluoro-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine, fluorine, and methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-3-methylphenol can be synthesized through several methods. One common approach involves the chlorination and fluorination of 3-methylphenol. The process typically includes:
Chlorination: Reacting 3-methylphenol with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups using nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of phenol derivatives with different substituents.
Oxidation: Formation of 2-chloro-4-fluoro-3-methylbenzoic acid or aldehydes.
Reduction: Formation of 2-chloro-4-fluoro-3-methylcyclohexanol.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-3-methylphenol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Employed in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-3-methylphenol involves its interaction with biological molecules. It can act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell lysis. The compound may also inhibit specific enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar structure but lacks the chlorine atom.
4-Chloro-3-methylphenol: Similar structure but lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-3-methylphenol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H6ClFO |
|---|---|
Peso molecular |
160.57 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-3-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3 |
Clave InChI |
GDJSBAMEKQWDAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



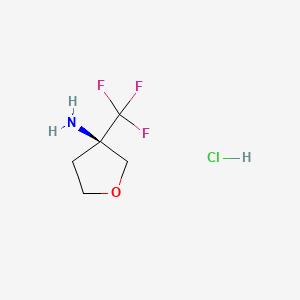

![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)



![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
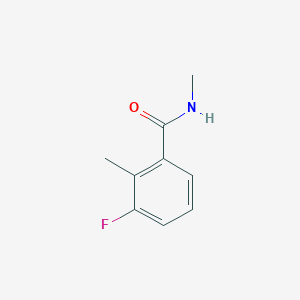
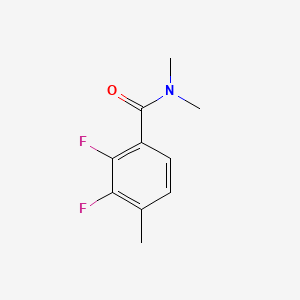
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
